molecular formula C22H34O4 B12786164 8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone CAS No. 11055-86-0

8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone

Cat. No.: B12786164
CAS No.: 11055-86-0
M. Wt: 362.5 g/mol
InChI Key: RQPYCELBJXFVPW-UHFFFAOYSA-N
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Description

8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the hexahydro-2(1H)-naphthalenone core.

    Functional group modifications: Introduction of the acetyloxy, hydroxy, and methyl groups through various organic reactions such as esterification, hydroxylation, and alkylation.

    Final assembly: The final step involves the addition of the 3-methyl-4-pentenyl side chain through a series of reactions including olefination and acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

11055-86-0

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

[5-(3-hydroxy-1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-1-en-3-yl] acetate

InChI

InChI=1S/C22H34O4/c1-8-20(5,26-16(4)23)9-10-21(6)15(3)18(25)13-22(7)14(2)11-17(24)12-19(21)22/h8,11,15,18-19,25H,1,9-10,12-13H2,2-7H3

InChI Key

RQPYCELBJXFVPW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)O

Origin of Product

United States

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